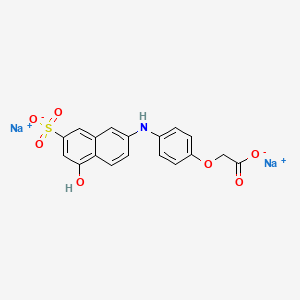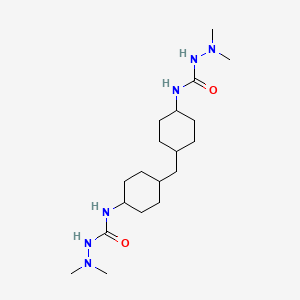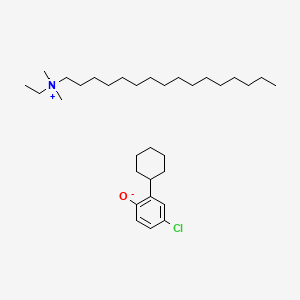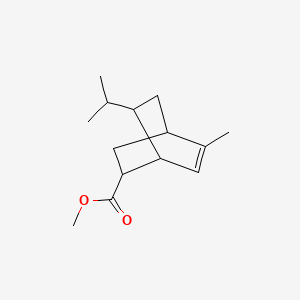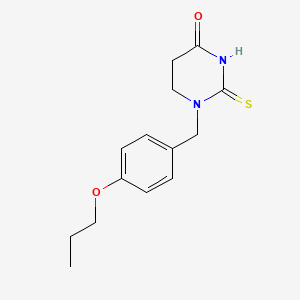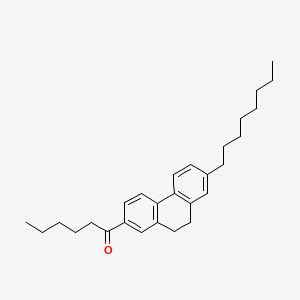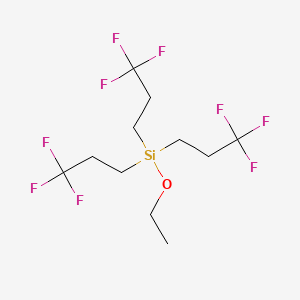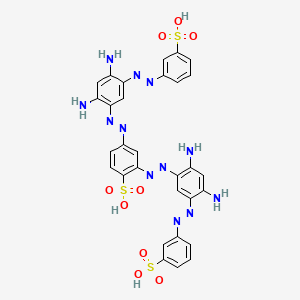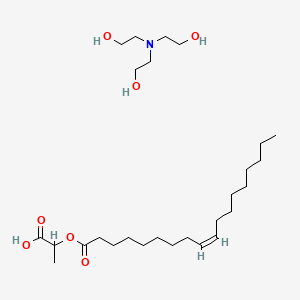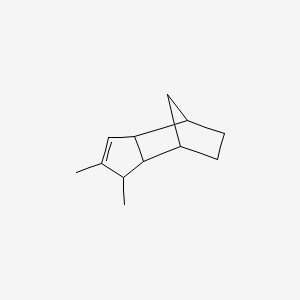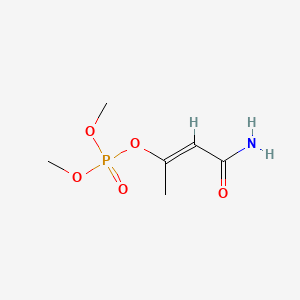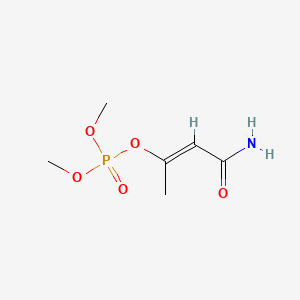
Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group Amides are widely present in biological systems and are crucial in the pharmaceutical industry due to their stability and ability to form hydrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bidrin amide typically involves the reaction of carboxylic acids with amines. One common method is the use of activating agents such as 1,1’-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or N,N-dimethylformamide under mild conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of Bidrin amide can be scaled up using continuous processes such as reactive extrusion. This method involves the continuous mixing and reaction of the starting materials in a twin-screw extruder, allowing for efficient and large-scale production . The process is designed to minimize solvent use and waste, aligning with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Bidrin amide undergoes various chemical reactions, including:
Oxidation: Bidrin amide can be oxidized to form corresponding oxides.
Reduction: Reduction of Bidrin amide typically yields primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, primary amines, and secondary amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bidrin amide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bidrin amide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of metabolic pathways and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Bidrin amide can be compared with other similar compounds, such as:
Acetamide: A simple amide with a similar structure but different reactivity and applications.
Formamide: Another simple amide used primarily as a solvent and in the synthesis of pharmaceuticals.
Benzamide: A more complex amide with applications in medicinal chemistry and as a precursor to various drugs.
Bidrin amide is unique due to its specific structure and the presence of functional groups that allow for diverse chemical reactions and applications. Its stability and ability to form hydrogen bonds make it particularly valuable in both research and industrial contexts .
Propriétés
Numéro CAS |
2673-68-9 |
|---|---|
Formule moléculaire |
C6H12NO5P |
Poids moléculaire |
209.14 g/mol |
Nom IUPAC |
[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+ |
Clé InChI |
KTDOBHIMCLAICL-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\C(=O)N)/OP(=O)(OC)OC |
SMILES canonique |
CC(=CC(=O)N)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


